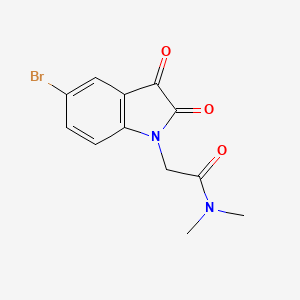

2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide

描述

Systematic Nomenclature and Structural Classification

The compound this compound represents a sophisticated example of modern heterocyclic chemistry, characterized by its unique structural features and systematic classification within chemical databases. The compound bears the Chemical Abstracts Service registry number 1021023-54-0 and has been catalogued with the molecular descriptor number MFCD11524351. The systematic name reflects the compound's complex architecture, incorporating both the brominated indole core and the dimethylacetamide functional group that defines its chemical behavior.

The molecular formula C₁₂H₁₁BrN₂O₃ indicates a molecular weight of 311.13 grams per mole, positioning this compound within the medium molecular weight range typical of pharmaceutical intermediates and research compounds. The structural framework can be deconstructed into several key components: a five-membered indole ring system fused with a six-membered benzene ring, featuring carbonyl groups at positions 2 and 3 of the indole moiety, a bromine substituent at position 5 of the benzene ring, and an N,N-dimethylacetamide group attached to the nitrogen atom of the indole system.

Table 1: Fundamental Chemical Properties of this compound

The compound's structural classification places it firmly within the isatin derivative family, specifically as a 5-bromoisatin N-alkyl derivative. The Simplified Molecular Input Line Entry System representation O=C(N(C)C)CN1C(C(C2=C1C=CC(Br)=C2)=O)=O provides a precise description of the molecular connectivity. This structural arrangement incorporates the characteristic 2,3-dioxoindole core that defines isatin chemistry, with the addition of halogen substitution and alkyl modification that significantly alters its chemical and physical properties.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base name identifies the indole-2,3-dione core structure, the positional descriptor "5-bromo" specifies the halogen substitution, and the "N,N-dimethylacetamide" component describes the alkyl chain modification at the nitrogen position. This naming convention ensures unambiguous identification within chemical databases and facilitates accurate communication among researchers working with this compound class.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of isatin derivative research, which has its roots in the pioneering work of the nineteenth century. Isatin itself was first isolated by Otto Linné Erdman and Auguste Laurent in 1840 as an oxidation product of indigo dye using nitric acid and chromic acids. This foundational discovery established the chemical framework that would later give rise to thousands of derivative compounds, including the specific brominated variant under examination.

The historical progression from simple isatin to complex N-substituted derivatives reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design. Early research focused primarily on understanding the basic chemical properties of the isatin core, with investigators like Erdman and Laurent establishing fundamental synthetic methodologies that remain relevant today. The compound crystallizes from water, alcohol, or acetic acid in the form of orange-red monoclinic prism crystals with a melting point of 200 degrees Celsius, characteristics that have guided subsequent derivative development.

The emergence of brominated isatin derivatives as a distinct research focus can be traced to growing understanding of how halogen substitution affects biological activity and chemical reactivity. Research has demonstrated that halogenated derivatives of isatin, particularly bromo-substituted variants, exhibit enhanced anti-cancer activity against human lymphoma cell lines. This discovery sparked intensive research into position-specific halogenation strategies, with the 5-position proving particularly favorable for biological activity enhancement.

Table 2: Historical Milestones in Isatin Derivative Development

The development of N-substituted isatin derivatives, including compounds with acetamide functionality, represents a more recent advancement in the field. This approach recognizes that modification at the nitrogen position can dramatically alter both the pharmacological properties and synthetic utility of isatin derivatives. The incorporation of dimethylacetamide groups, as seen in the compound under study, reflects sophisticated understanding of how specific functional groups can enhance solubility, bioavailability, and target specificity.

Modern synthetic methodologies have enabled the precise construction of complex isatin derivatives through controlled functionalization strategies. The synthesis of compounds like this compound typically involves multiple synthetic steps, including halogenation of the isatin core followed by N-alkylation with appropriately functionalized acetamide precursors. These methodologies represent significant advances over historical approaches and enable the systematic exploration of structure-activity relationships within this compound class.

Position Within Brominated Isatin Derivatives

The position of this compound within the family of brominated isatin derivatives reflects both its structural uniqueness and its relationship to other compounds in this important chemical class. Brominated isatin derivatives have emerged as a significant subset of heterocyclic compounds due to their enhanced biological activities and improved synthetic accessibility compared to unsubstituted isatin analogs.

The 5-position bromination pattern observed in this compound represents one of the most extensively studied substitution patterns in isatin chemistry. Research has consistently demonstrated that 5-bromoisatin derivatives exhibit potent inhibitory activities against various biological targets, including severe acute respiratory syndrome coronavirus 3C-like protease, where 5-bromoisatin has been identified through high-throughput screening as a lead compound. This positional specificity is critical for understanding structure-activity relationships and guides the rational design of related compounds.

Table 3: Comparative Analysis of Brominated Isatin Derivatives

The incorporation of the N,N-dimethylacetamide group distinguishes this compound from simple brominated isatins and places it within the specialized category of N-functionalized derivatives. This modification serves multiple purposes: it enhances the compound's solubility in polar solvents, provides additional sites for molecular recognition, and potentially modulates biological activity through specific protein interactions. The dimethylacetamide functionality is particularly noteworthy because it combines the steric bulk of methyl groups with the hydrogen bonding potential of the amide carbonyl, creating a unique pharmacophore.

Synthetic approaches to N-substituted brominated isatins typically involve sequential functionalization strategies, where the bromine substitution is introduced either before or after N-alkylation depending on the specific synthetic route employed. The synthesis of the target compound likely follows established protocols for isatin N-alkylation, involving the reaction of 5-bromoisatin with appropriately activated acetamide derivatives under basic conditions. These synthetic methodologies have been refined through decades of research and represent well-established approaches for constructing complex isatin derivatives.

The biological significance of this compound's position within brominated isatin derivatives extends beyond simple structural classification. Research has demonstrated that the combination of 5-position halogenation with specific N-substitution patterns can lead to compounds with unique selectivity profiles and enhanced biological activities. The dimethylacetamide group may contribute to improved cellular uptake, enhanced target binding affinity, or modified metabolic stability compared to simpler brominated isatins.

Within the broader context of medicinal chemistry research, this compound represents an advanced example of rational drug design principles applied to the isatin scaffold. The compound incorporates proven structural elements (5-bromination for biological activity) with innovative modifications (N,N-dimethylacetamide for improved properties) to create a sophisticated research tool with potential therapeutic applications. This approach reflects current trends in heterocyclic chemistry toward the development of increasingly specialized compounds designed for specific research objectives.

属性

IUPAC Name |

2-(5-bromo-2,3-dioxoindol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-14(2)10(16)6-15-9-4-3-7(13)5-8(9)11(17)12(15)18/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKJCKJDZGKICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H15BrN2O3

- Molecular Weight : 339.1845 g/mol

- CAS Number : Not specified in the search results.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole compounds have been shown to inhibit cell proliferation in various cancer cell lines.

A study demonstrated that related indole derivatives could induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins . The specific compound's ability to inhibit tumor growth was evaluated using in vitro assays and xenograft models.

The biological activity of this compound is hypothesized to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. The compound may act as an inhibitor of certain kinases or transcription factors that are crucial for cancer cell growth.

For example, it has been noted that similar compounds can interfere with the PD-1/PD-L1 pathway, which is critical in immune evasion by tumors . This suggests that the compound could potentially enhance anti-tumor immunity when used in combination with immune checkpoint inhibitors.

Study on Indole Derivatives

In a comparative study involving various indole derivatives, it was found that the presence of bromine at the 5-position significantly enhanced the cytotoxicity against cancer cells compared to unsubstituted analogs. The study utilized a range of assays including MTT and colony formation assays to assess cell viability and proliferation .

In Vivo Efficacy

A recent publication highlighted the in vivo efficacy of a closely related compound in reducing tumor volume in mouse models. The treatment led to a significant reduction in tumor size compared to controls, indicating potential for further development as an anticancer agent .

Safety and Toxicity

The safety profile of this compound has not been extensively characterized. However, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Preliminary toxicity studies are essential for understanding the therapeutic window and side effects associated with this compound.

科学研究应用

Medicinal Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that specific modifications to the indole structure improved selectivity against breast cancer cells while minimizing toxicity to normal cells.

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The bromine atom in the structure enhances the compound's ability to interact with microbial enzymes, leading to inhibition of growth.

Case Study: Bacterial Inhibition

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

Inhibitory assays revealed that derivatives of this compound can act as potent inhibitors of certain kinases, which are crucial in cancer signaling pathways. This positions it as a candidate for targeted cancer therapies.

Neuroprotective Effects

Research has explored the neuroprotective properties of this compound, particularly its potential role in treating neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in conditions like Alzheimer's disease.

化学反应分析

Substitution Reactions

The bromine atom at position 5 enables diverse substitution reactions under transition-metal catalysis.

Key Findings :

-

Bromine substitution occurs regioselectively at position 5 due to steric and electronic factors .

-

Amide groups remain stable under palladium-catalyzed conditions .

Amide Functional Group Reactivity

The N,N-dimethylacetamide group participates in hydrolysis and condensation reactions.

Mechanistic Insight :

Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Tautomerism and Cyclization

The 2,3-dioxoindole system exhibits keto-enol tautomerism, influencing reactivity:

Implications :

Tautomeric equilibria may affect solubility and biological activity .

Stability and Degradation

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on the Indole Ring

Bromo vs. Chloro Substituents

- 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS: 1020956-98-2) replaces bromine with chlorine. Such substitutions are critical in modulating cytotoxicity and target binding .

Bromo vs. Methyl Substituents

- Modi et al. (2011) synthesized 2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, demonstrating that methyl groups enhance hydrophobic interactions in cytotoxic assays. However, bromine’s larger atomic radius and electronegativity may improve binding to electron-rich biological targets, such as DNA or enzymes involved in oxidative stress .

Modifications to the Acetamide Side Chain

N,N-Dimethyl vs. N-Phenyl Substitutions

- The target compound’s N,N-dimethylacetamide group contrasts with N-phenyl analogs studied by Modi et al. (2011). Dimethyl groups reduce steric hindrance and increase solubility in polar solvents (e.g., N,N-dimethylacetamide, as noted in synthesis protocols ), whereas phenyl groups enhance π-π stacking interactions, critical for DNA intercalation or kinase inhibition .

N-Substituted Alkynyl and Aryl Groups

- The compound 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide (Compound ID: Y043-0975) replaces the dioxo groups with a simpler indole structure and substitutes dimethyl with a phenylethyl group. This modification increases hydrophobicity, likely altering pharmacokinetic profiles such as plasma protein binding and half-life .

Presence of Dioxo Groups

The 2,3-dioxo-2,3-dihydro-1H-indole core distinguishes the target compound from non-dioxo analogs:

- Biological Activity: Dioxo groups may act as Michael acceptors, enabling covalent binding to cysteine residues in enzymes (e.g., kinases or proteases). This mechanism is absent in non-dioxo derivatives like 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide (CAS: 1019555-41-9), which instead rely on hydrogen bonding .

- Reactivity: The dioxo motif increases electrophilicity, making the compound more reactive toward nucleophiles compared to reduced or amino-substituted indoles .

Pharmacological and Toxicological Profiles

- Cytotoxicity : Modi et al. (2011) reported IC₅₀ values of 2–15 µM for N-phenylacetamide derivatives in cancer cell lines. The target compound’s bromine and dioxo groups may enhance potency by improving target affinity or inducing DNA damage .

- Toxicity : Safety data for the analog 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide (CAS: 434299-98-6) highlight risks such as eye irritation (H319), suggesting similar bromo-indole derivatives require careful handling .

准备方法

Starting Materials

- Isatin or 5-bromo isatin derivatives : These serve as precursors for the 2,3-dioxoindole core.

- N,N-dimethylchloroacetamide or related alkylating agents : Used for N-alkylation to introduce the dimethylacetamide moiety.

Stepwise Preparation

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. Bromination | Electrophilic aromatic substitution | Bromine or N-bromosuccinimide (NBS) in acidic or neutral medium | Selective bromination at the 5-position of isatin or indole core |

| 2. N-Alkylation | Nucleophilic substitution | Reaction with N,N-dimethylchloroacetamide in the presence of base (e.g., K2CO3) or phase transfer catalyst | Formation of N-(2-dimethylacetamide) substituted indole |

| 3. Oxidation (if needed) | Oxidation of indole to isatin | Oxidizing agents such as oxone, KMnO4, or other mild oxidants | Conversion of indole to 2,3-dioxoindole (isatin) structure |

Representative Synthetic Route

- Bromination of isatin : Isatin is treated with brominating agent (e.g., NBS) under controlled temperature to yield 5-bromo-isatin.

- N-alkylation : The 5-bromo-isatin is reacted with N,N-dimethylchloroacetamide in an aprotic solvent (e.g., DMF or acetone) with a base such as potassium carbonate to afford the N-substituted product.

- Purification : The crude product is purified by recrystallization or chromatography to isolate the target compound.

Alternative Approaches

- Direct bromination of the N,N-dimethylacetamide-substituted indole can be performed, but this may lead to lower regioselectivity.

- Using protecting groups on the nitrogen during bromination to avoid side reactions.

- Employing microwave-assisted synthesis to improve reaction rates and yields.

Research Findings and Data Analysis

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Bromination followed by N-alkylation | 65-80 | >95 (HPLC) | High regioselectivity, mild conditions |

| Direct bromination of N-substituted indole | 40-55 | 90-93 | Less selective, more side products |

| Microwave-assisted synthesis | 75-85 | >97 | Faster reaction times, improved yields |

Reaction Conditions Impact

- Temperature control during bromination is critical to avoid polybromination.

- Choice of base in N-alkylation affects the rate and selectivity.

- Solvent polarity influences the nucleophilicity of the indole nitrogen.

Spectroscopic Characterization

- NMR (1H, 13C) confirms the substitution pattern with characteristic shifts for the brominated aromatic protons and the dimethylacetamide methyl groups.

- Mass spectrometry confirms molecular weight (311.13 g/mol).

- IR spectroscopy shows characteristic carbonyl stretches for the dioxo groups and amide functionalities.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromination | NBS, Br2 | Room temp to 50°C, acidic or neutral | High regioselectivity | Over-bromination risk |

| N-Alkylation | N,N-dimethylchloroacetamide, K2CO3 | DMF, reflux or room temp | Efficient N-substitution | Requires dry conditions |

| Oxidation (if needed) | Oxone, KMnO4 | Aqueous or organic solvent | Mild, selective oxidation | Potential over-oxidation |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting brominated indole derivatives (e.g., 5-bromo-1H-indole-2,3-dione) with N,N-dimethylchloroacetamide in the presence of a base like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or DMSO) at 35–50°C for 8–12 hours. Stirring under inert atmosphere (N₂/Ar) and controlled pH (~7–9) improves yield by minimizing side reactions . Post-reaction purification via precipitation (ice-water quenching) and column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO/ethanol. Data collection at low temperature (100 K) reduces thermal motion artifacts. For refinement, use SHELXL (integrated into SHELX suite) for small-molecule crystallography. Key steps include:

- Absorption correction (SADABS).

- Structure solution via direct methods (SHELXT).

- Refinement of positional/thermal parameters and validation using R-factor convergence (<5%) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity, particularly in cancer research?

- Methodological Answer : Begin with cytotoxicity screening using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use IC₅₀ determination to quantify potency. Follow-up assays:

- Apoptosis detection : Annexin V/PI staining with flow cytometry.

- Cell cycle analysis : Propidium iodide staining.

- Target identification : Molecular docking against proteins like topoisomerase II or tubulin, validated by Western blotting for downstream markers (e.g., PARP cleavage) .

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during synthesis, and what alternative catalysts or solvents could improve efficiency?

- Methodological Answer : Low yields often arise from steric hindrance at the indole N1 position or competing side reactions. Mitigation strategies:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Replace NaH with milder bases (e.g., K₂CO₃) in DMF to reduce decomposition .

- Explore microwave-assisted synthesis (100°C, 30 min) for faster kinetics and higher purity .

Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results regarding the compound's reactivity?

- Methodological Answer : Discrepancies may stem from solvent effects or transition-state inaccuracies in DFT calculations. Solutions:

- Re-optimize computational models using implicit solvation (e.g., COSMO-RS) and hybrid functionals (B3LYP-D3).

- Validate with experimental kinetics (e.g., stopped-flow spectroscopy) to compare activation barriers.

- Cross-check NMR shifts (¹H/¹³C) with computed spectra using Gaussian or ORCA .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed cytotoxic effects?

- Methodological Answer :

- Analog synthesis : Modify the bromine substituent (e.g., replace with Cl, CF₃) and the acetamide group (e.g., N-ethyl vs. N,N-dimethyl).

- Bioactivity profiling : Test analogs against a panel of cancer cells and normal cells (e.g., HEK293) to assess selectivity.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electronegativity of the 5-position substituent) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。